molecular formula C5H6N2O2S B3364384 N-Methyl-3-nitrothiophen-2-amine CAS No. 1150102-52-5

N-Methyl-3-nitrothiophen-2-amine

Cat. No. B3364384
M. Wt: 158.18 g/mol
InChI Key: KCQVUXYCAAADIH-UHFFFAOYSA-N
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Description

“N-Methyl-3-nitrothiophen-2-amine” is an organic compound with the CAS number 1150102-52-5 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of N-substituted 3-nitrothiophen-2-amines, including “N-Methyl-3-nitrothiophen-2-amine”, has been described in a research paper . The synthesis involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol in the presence of K2CO3 in refluxing ethanol . This transformation generates two C–C bonds in a single operation .


Molecular Structure Analysis

The structure of the 3-nitro-N-arylthiophen-2-amines was deduced from one- and two-dimensional NMR spectroscopic, microanalytical and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Methyl-3-nitrothiophen-2-amine” presumably proceed through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation and elimination steps .

Safety And Hazards

The safety data sheet for “N-Methyl-3-nitrothiophen-2-amine” suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . It is also recommended to avoid breathing vapours, mist or gas .

properties

IUPAC Name

N-methyl-3-nitrothiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-6-5-4(7(8)9)2-3-10-5/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQVUXYCAAADIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732541
Record name N-Methyl-3-nitrothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-nitrothiophen-2-amine

CAS RN

1150102-52-5
Record name N-Methyl-3-nitrothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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